4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione
Overview
Description
4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione is a complex organic compound that features a unique combination of diazirine and pyrazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione typically involves multiple steps. One common method includes the reaction of 1,2-diphenylhydrazine with maleic anhydride to form the pyrazolidine-3,5-dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazirine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazirine derivatives.
Scientific Research Applications
4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione has several applications in scientific research:
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Potential use in drug development as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as photoresponsive polymers.
Mechanism of Action
The mechanism of action of 4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione involves the activation of the diazirine group upon exposure to UV light. This leads to the formation of a highly reactive carbene intermediate, which can insert into various chemical bonds, including C-H, N-H, and O-H bonds . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a scaffold in drug design.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another scaffold used in the development of kinase inhibitors.
Uniqueness
4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione is unique due to its combination of a diazirine group with a pyrazolidine-3,5-dione core. This structure allows it to act as a versatile photoaffinity label, making it valuable in various research applications.
Properties
IUPAC Name |
4-[(3-methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-18(19-20-18)12-15-16(23)21(13-8-4-2-5-9-13)22(17(15)24)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQSRYVTMOFHRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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